3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid
Description
3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid is a structurally complex small molecule featuring:
- An acrylic acid backbone (providing carboxylic acid functionality for hydrogen bonding and solubility modulation).
This compound’s combination of nitro, trifluoromethyl, and heterocyclic moieties suggests applications in pharmaceuticals (e.g., enzyme inhibition) or agrochemicals (e.g., pesticidal activity).
Properties
Molecular Formula |
C15H9F3N2O4S |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
(E)-3-[5-nitro-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H9F3N2O4S/c16-15(17,18)10-2-5-13(19-8-10)25-12-4-3-11(20(23)24)7-9(12)1-6-14(21)22/h1-8H,(H,21,22)/b6-1+ |
InChI Key |
XYOUZHFSFDPHGK-LZCJLJQNSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)O)SC2=NC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)O)SC2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Bioactivity : The pyridylthio group in the target compound may enhance target binding specificity compared to triazole-containing analogs, as pyridine rings are common in kinase inhibitors (e.g., c-Met inhibitors) .
- Metabolic Stability : The trifluoromethyl group in both the target and compound likely reduces oxidative metabolism, extending half-life but increasing bioaccumulation risks.
- Industrial Relevance : Unlike ’s acrylates (used in polymer manufacturing), the target compound’s complex structure aligns with high-value specialty chemicals , though synthetic challenges (e.g., thioether formation) may limit scalability.
Gaps in Evidence :
- No direct toxicity or pharmacokinetic data for the target compound.
- Limited information on synthetic routes or yield optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
